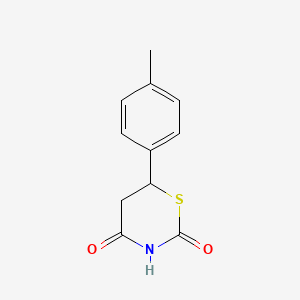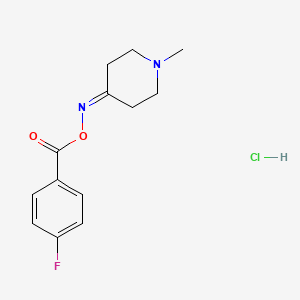
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione
Overview
Description
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione, also known as MTZD, is a synthetic compound that belongs to the class of thiazine derivatives. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. MTZD exhibits various biological activities that make it a promising candidate for the development of new drugs.
Mechanism of Action
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione exerts its biological effects by targeting various molecular pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione also inhibits the activity of histone deacetylase, which is involved in gene expression and regulation. Additionally, 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. These mechanisms of action make 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione exhibits various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione also exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus. Additionally, 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione has been shown to inhibit angiogenesis and metastasis, which are important processes involved in tumor growth and progression.
Advantages and Limitations for Lab Experiments
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione has several advantages for lab experiments. It can be synthesized in large quantities using a simple and efficient method. 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione exhibits various biological activities that make it a promising candidate for the development of new drugs. However, there are also limitations associated with 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione is not fully understood, which can make it challenging to optimize its use in drug development.
Future Directions
There are several future directions for research on 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione. One potential direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione in more detail to better understand its biological effects. Additionally, future research could focus on developing new drugs based on the structure of 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione that exhibit improved solubility and bioavailability. Overall, the potential applications of 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione in the field of medicinal chemistry make it an exciting area of research for the future.
Scientific Research Applications
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biological activities such as anticancer, antiviral, and antitumor properties. 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus. 6-(4-methylphenyl)-1,3-thiazinane-2,4-dione has been shown to have potential antitumor activity by inhibiting angiogenesis and metastasis.
properties
IUPAC Name |
6-(4-methylphenyl)-1,3-thiazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(14)15-9/h2-5,9H,6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOBBLEEDIVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dibromo-9-[(vinyloxy)methyl]-9H-carbazole](/img/structure/B3845724.png)

![9-[3-(4-phenyl-1-piperazinyl)propyl]-9H-carbazole](/img/structure/B3845737.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B3845739.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3845740.png)

![3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3845752.png)
![1-(2-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B3845763.png)
![2-{2-[4-(3-nitrobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845764.png)

![9-ethyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-9H-carbazole](/img/structure/B3845775.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845788.png)

